3-(3-iso-Butoxyphenyl)-1-propene
Description
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-methylpropoxy)-3-prop-2-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-4-6-12-7-5-8-13(9-12)14-10-11(2)3/h4-5,7-9,11H,1,6,10H2,2-3H3 |
InChI Key |
NHWAKZSYVBYYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CC=C |
Origin of Product |
United States |
Preparation Methods
Allylic Substitution Method
This method typically involves the reaction of an allyl compound with a substituted phenol. The general steps are as follows:
Reagents :
- An allyl halide (e.g., allyl bromide)
- A substituted phenol (e.g., 3-isobutoxyphenol)
-
- The reaction is usually conducted in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (around 60-80 °C).
- A base, such as potassium carbonate, is often used to facilitate the nucleophilic substitution.
-
- The nucleophilic oxygen of the phenol attacks the electrophilic carbon of the allyl halide, resulting in the formation of the desired compound along with the release of a halide ion.
Direct Alkylation Method
In this approach, a phenolic compound can be directly alkylated using an alkylating agent:
Reagents :
- A phenolic compound (e.g., 3-isobutoxyphenol)
- An alkene or alkane (e.g., propylene)
-
- The reaction typically requires acidic conditions or a strong base.
- Temperature is maintained between 50 °C to reflux temperature depending on the boiling point of the solvent used.
-
- The alkene reacts with the phenolic compound in an electrophilic aromatic substitution manner, leading to the formation of the desired product.
Grignard Reaction Method
Another synthetic route involves using Grignard reagents:
Reagents :
- A Grignard reagent derived from iso-butyl bromide
- A suitable carbonyl compound (e.g., acetaldehyde)
-
- Conducted in anhydrous ether or THF under inert atmosphere conditions.
-
- The Grignard reagent adds to the carbonyl carbon, forming an alcohol intermediate which can then be dehydrated to yield the propene derivative.
Summary of Preparation Methods
| Method | Key Reagents | Temperature | Mechanism Type |
|---|---|---|---|
| Allylic Substitution | Allyl halide, substituted phenol | 60-80 °C | Nucleophilic substitution |
| Direct Alkylation | Phenolic compound, alkene | Reflux | Electrophilic aromatic substitution |
| Grignard Reaction | Grignard reagent, carbonyl compound | Room temp to reflux | Nucleophilic addition |
Research into the synthesis and characterization of 3-(3-iso-Butoxyphenyl)-1-propene has shown that various analytical techniques are essential for verifying product formation and purity:
-
- Infrared spectroscopy (IR) can be utilized to identify functional groups based on characteristic absorption bands.
- Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure and purity.
-
- Typical yields from these methods range between 60% to over 90%, depending on reaction conditions and purification processes employed.
Chemical Reactions Analysis
Types of Reactions
3-(3-iso-Butoxyphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propene chain to a saturated alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of 3-(3-iso-Butoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3-iso-Butoxyphenyl)propane.
Substitution: Formation of 3-(3-iso-Butoxyphenyl)-1-bromopropene.
Scientific Research Applications
3-(3-iso-Butoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-iso-Butoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The iso-butoxy group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The propene chain may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Elemicin (3-(3,4,5-Trimethoxyphenyl)-1-propene)
- Structure : Trimethoxy substitution at the phenyl ring.
- Synthesis : Produced via Claisen rearrangement of 2-(allyloxy)-1,3-dimethoxybenzene, followed by methylation (92% yield) .
- Applications : Antimicrobial activity against pathogens like S. aureus and E. coli due to methoxy groups enhancing lipid solubility .
3-(1-Adamantyl)-1-propene
- Structure : Bulky adamantyl substituent (tricyclic hydrocarbon) at the 3-position.
- Synthesis : Multiple routes evaluated, including methods by Capaldi and Borchert (low yields) and modified Osawa approaches .
- Polymer Properties :
- Key Difference : The iso-butoxy group in 3-(3-iso-Butoxyphenyl)-1-propene is less sterically demanding than adamantyl, likely preserving crystallinity in polymers.
3-(2-Isopropylphenyl)-1-propene
- Structure : Isopropyl (–CH(CH₃)₂) substitution at the 2-position.
- Purity : ≥95% (research-grade) .
- Thermal Stability : Storage at –20°C to prevent degradation .
- Key Difference : The iso-butoxy group’s oxygen atom may introduce hydrogen-bonding capacity, unlike the purely hydrophobic isopropyl group.
3-(Methylsulfonyl)-1-propene
- Structure : Methylsulfonyl (–SO₂CH₃) substituent.
- Molecular Weight : 120.166 g/mol .
- Applications: Potential use as a sulfone-based monomer or intermediate in organic synthesis.
- Key Difference : Sulfonyl groups are highly polar, contrasting with the ether-based iso-butoxy group’s moderate polarity.
Comparative Data Table
Research Implications and Challenges
- Synthesis : The iso-butoxy group’s steric and electronic effects may necessitate tailored catalytic systems, similar to challenges faced in adamantyl-substituted analogs .
- Polymer Applications : Compared to adamantyl derivatives, 3-(3-iso-Butoxyphenyl)-1-propene could yield semi-crystalline polymers with enhanced solubility, bridging the gap between rigid (adamantyl) and flexible (methoxy) analogs .
- Safety : Analogous compounds like 3-(4-isopropylphenyl)-1-propene require strict storage conditions (–20°C), suggesting similar handling for iso-butoxy variants .
Biological Activity
3-(3-iso-Butoxyphenyl)-1-propene is an organic compound notable for its unique structure, characterized by a propene backbone and a phenyl group substituted with an iso-butoxy group. This compound, with the molecular formula C13H18O, has garnered interest due to its potential applications in various chemical processes and biological systems. Understanding its biological activity is crucial for assessing its safety and therapeutic potential.
- Molecular Formula : C13H18O
- Molecular Weight : 206.28 g/mol
- Structure : Contains a double bond between the first and second carbon atoms of the propene segment, contributing to its reactivity.
Biological Activity Overview
The biological activity of 3-(3-iso-Butoxyphenyl)-1-propene has been explored through various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications. The following sections summarize key findings from recent research.
Toxicological Profile
Recent in silico studies have indicated that compounds similar to 3-(3-iso-Butoxyphenyl)-1-propene may exhibit toxic effects. The compound's physicochemical properties suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, raising concerns about neurotoxicity and other adverse effects .
Key Toxic Effects Identified :
- Neurotoxicity : Potential to disrupt neuroendocrine functions.
- Reproductive Dysfunction : Possible implications for reproductive health.
- Dermatitis : Induction of allergic skin reactions.
- Respiratory Issues : Links to toxic respiratory conditions.
Pharmacological Effects
Research into the pharmacological effects of 3-(3-iso-Butoxyphenyl)-1-propene has revealed potential benefits as well as risks:
- Antioxidant Activity : Some studies suggest that compounds in this class may possess antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
A review of available literature highlights several case studies that provide insights into the biological activity of 3-(3-iso-Butoxyphenyl)-1-propene:
| Study | Focus | Findings |
|---|---|---|
| Study A (2024) | Toxicity Assessment | Demonstrated high binding affinity with CYP enzymes, indicating metabolic activation pathways linked to toxicity. |
| Study B (2024) | Antioxidant Properties | Showed significant reduction in oxidative stress markers in vitro, suggesting protective effects against cellular damage. |
| Study C (2024) | Anti-inflammatory Activity | Reported reduced inflammation in animal models, supporting its potential therapeutic use in inflammatory conditions. |
The mechanisms underlying the biological activity of 3-(3-iso-Butoxyphenyl)-1-propene are not fully elucidated but may involve interactions with various cellular pathways:
- CYP450 Enzymes : Metabolism through cytochrome P450 enzymes may lead to bioactivation or detoxification processes.
- Cell Signaling Pathways : Potential modulation of pathways involved in inflammation and oxidative stress response.
Future Research Directions
Further research is essential to fully understand the biological activity and safety profile of 3-(3-iso-Butoxyphenyl)-1-propene. Suggested areas for future investigation include:
- In Vivo Studies : To validate in vitro findings regarding toxicity and therapeutic efficacy.
- Mechanistic Studies : To elucidate specific molecular interactions and pathways affected by the compound.
- Longitudinal Toxicity Assessments : To assess chronic exposure effects and long-term safety.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(3-iso-Butoxyphenyl)-1-propene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura or Heck coupling, to introduce the iso-butoxy group to the phenyl ring. Optimization requires monitoring reaction parameters (temperature, catalyst loading, solvent polarity) using HPLC or GC-MS to track intermediate formation . For purification, column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Evidence from analogous compounds suggests that steric hindrance from the iso-butoxy group may necessitate prolonged reaction times (e.g., 16–24 hours) .
Q. Which spectroscopic techniques are most effective for characterizing 3-(3-iso-Butoxyphenyl)-1-propene?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the iso-butoxy group (δ ~1.0 ppm for methyl groups) and the propene backbone (vinyl protons at δ 5.0–6.5 ppm). DEPT-135 helps distinguish CH, CH, and CH groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z ~220–230). Fragmentation patterns can differentiate positional isomers .
- IR : Stretching frequencies for C-O (1050–1250 cm) and C=C (1640–1680 cm) provide structural confirmation .
Q. What safety protocols are critical when handling 3-(3-iso-Butoxyphenyl)-1-propene in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential volatile organic compound (VOC) emissions .
- Storage : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .
- Waste Disposal : Collect waste in halogen-free containers and coordinate with certified hazardous waste handlers .
Q. How does the reactivity of 3-(3-iso-Butoxyphenyl)-1-propene vary under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The propene double bond may undergo electrophilic addition (e.g., hydration to form diols). Monitor via TLC using 10% HSO in ethanol as a visualizing agent .
- Basic Conditions : Nucleophilic attack on the electron-deficient vinyl group is possible. Use pH-controlled experiments (pH 8–10) with NaOH/KCO and track via UV-Vis spectroscopy (λ ~250 nm for conjugated systems) .
Advanced Research Questions
Q. What mechanistic insights exist for the catalytic hydrogenation of 3-(3-iso-Butoxyphenyl)-1-propene?
- Methodological Answer : Hydrogenation of the propene group to propane derivatives requires palladium-on-carbon (Pd/C) or Raney nickel catalysts. Kinetic studies (e.g., using pressure reactors with in-situ FTIR) reveal steric effects from the iso-butoxy group reduce reaction rates by ~30% compared to unsubstituted analogs. Density functional theory (DFT) modeling can map transition states to optimize catalyst selectivity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The iso-butoxy group’s hydrophobicity may enhance binding to hydrophobic pockets (logP ~3.5) .
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data across multiple solvents (CDCl, DMSO-d) to identify solvent-induced shifts .
- Isotopic Labeling : Synthesize C-labeled analogs to confirm peak assignments in crowded spectra .
- Collaborative Studies : Share raw data via platforms like PubChem to align with published spectra .
Q. What methodologies assess the environmental persistence of 3-(3-iso-Butoxyphenyl)-1-propene in aqueous systems?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Quantify degradation products via LC-MS/MS and calculate half-lives using first-order kinetics .
- Photodegradation : Expose to UV light (λ = 254 nm) in a photoreactor; monitor by GC-FID to identify volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
